2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

Catalog No.
S11808695
CAS No.
M.F
C23H27NO4
M. Wt
381.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5...

Product Name

2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

IUPAC Name

2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C23H27NO4/c1-17-7-10-21(28-17)15-24(14-20-6-5-13-26-20)22(25)16-27-19-11-8-18(9-12-19)23(2,3)4/h5-13H,14-16H2,1-4H3

InChI Key

STFFDYHCJFEOIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)C(C)(C)C

2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide is a complex organic compound characterized by its unique structural features, which include a tert-butylphenoxy group, a furan ring, and an acetamide moiety. Its molecular formula is C23H26N2O3C_{23}H_{26}N_{2}O_{3}, with a molecular weight of approximately 378.5 g/mol. The compound's structure allows for various chemical interactions, making it a candidate for multiple applications in medicinal chemistry and material science.

  • Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids, using agents such as potassium permanganate or chromium trioxide.
  • Reduction: If a nitro group is present, it can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves multiple steps:

  • Formation of 4-tert-butylphenol: This is achieved through the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst.
  • Synthesis of 5-methylfuran-2-carbaldehyde: This involves the oxidation of 5-methylfuran using an oxidizing agent like potassium permanganate.
  • Preparation of 2-(4-tert-butylphenoxy)acetyl chloride: This is done by reacting 4-tert-butylphenol with acetyl chloride in the presence of a base.
  • Final coupling reaction: The furan derivatives are then coupled through amide bond formation to yield the final product.

This multi-step synthesis highlights the complexity and sophistication required to produce this compound.

The unique structure of 2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide lends itself to various applications:

  • Medicinal Chemistry: It may serve as a pharmacophore in drug design due to its potential biological activity.
  • Materials Science: The compound can be utilized in synthesizing novel polymers and materials with specific properties.
  • Biological Studies: It is investigated for its biological activity and potential therapeutic applications.

Interaction studies are crucial for understanding how 2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide affects biological systems. Preliminary research indicates that it may bind to specific molecular targets, influencing enzyme activity or receptor function. Further studies are needed to elucidate the precise mechanisms by which this compound exerts its effects and to identify potential therapeutic targets.

Several compounds share structural similarities with 2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide:

Compound NameStructural FeaturesUnique Aspects
2-(4-tert-butylphenoxy)acetic acidContains a phenoxy groupLacks furan and acetamide moieties
5-methylfuran-2-carboxylic acidFuran ring with carboxylic acidSimpler structure without additional substituents
2-(4-tert-butylphenoxy)-N-(pyridin-2-yl)acetamideSimilar acetamide structureContains a pyridine instead of furan derivatives

Uniqueness

The uniqueness of 2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide lies in its combination of multiple heterocycles and functional groups, which may confer distinct chemical and biological properties not found in simpler analogs. This complexity suggests potential for diverse applications, particularly in drug development and materials science.

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

381.19400834 g/mol

Monoisotopic Mass

381.19400834 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

Explore Compound Types